molecular formula C18H19N5O3S B4514102 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B4514102
M. Wt: 385.4 g/mol
InChI Key: GDCYSGMGSIWXOP-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a 3-methoxyphenyl group at position 3 and an acetamide moiety linked to a 1,3,4-thiadiazole ring bearing an isopropyl substituent. Pyridazinones are well-documented for their broad pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . Though specific biological data for this compound are unavailable in the provided evidence, structural analogs suggest it may exhibit activity in inflammation or microbial inhibition .

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-11(2)17-20-21-18(27-17)19-15(24)10-23-16(25)8-7-14(22-23)12-5-4-6-13(9-12)26-3/h4-9,11H,10H2,1-3H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCYSGMGSIWXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, acyl chlorides, and thiourea .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyridazinone Derivatives

The pyridazinone scaffold is a common feature in bioactive molecules. Key comparisons include:

Compound Name Substituents on Pyridazinone Thiadiazole/Other Moieties Reported Activities Yield (%) Reference
Target Compound 3-(3-methoxyphenyl) N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylidene]acetamide Not specified (inferred anti-inflammatory) N/A N/A
2-[5-(3-Methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-N-[4-(methylthio)phenyl]acetamide (8c) 5-(3-methoxybenzyl), 3-methyl 4-(methylthio)phenyl acetamide Anti-inflammatory, antimicrobial 99.9
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1(6H)-yl]ethanethioamide (9) 5-(3-methoxybenzyl), 3-methyl 4-bromophenyl thioamide Not specified (likely similar to 8c ) 46
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) 5-chloro, 6-phenyl Variable alkyl/aryl groups Herbicidal, antimicrobial 50-85

Key Observations :

  • Substituent Effects: The target compound’s 3-methoxyphenyl group may confer greater metabolic stability compared to 3a-3h (chloro/phenyl), which prioritize herbicidal activity.
  • Synthetic Efficiency: Yields for pyridazinone derivatives vary widely. While 8c achieves near-quantitative yield (99.9%), thioamide analogs like 9 show lower efficiency (46%), suggesting acetamide formation is more favorable .
Thiadiazole-Based Analogues

The 1,3,4-thiadiazole moiety is critical for electronic and steric modulation:

Compound Name Thiadiazole Substituents Linked Functional Group Activity Highlights
Target Compound 5-(propan-2-yl) Acetamide Inferred modulation of kinase/receptor targets
(E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide 2-phenylimidazo-thiadiazole Acetamide Anticancer, enzyme inhibition
Ethyl 2-(6-(2-(4-acetamidophenyl)-2-oxoethyl)-5-oxo-2-phenyl-5,6-dihydroimidazo[1,2-b][1,3,4]thiadiazol-6-yl)-3-oxobutanoate Phenylimidazo-thiadiazole Ethyl ester Anti-proliferative

Key Observations :

  • Biological Relevance : Imidazo-thiadiazole derivatives (e.g., from ) highlight the scaffold’s versatility in anticancer applications, suggesting the target compound may share similar mechanisms .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Thiadiazole rings are generally resistant to oxidation, but the acetamide linkage may undergo hydrolysis in vivo, a trait shared with 8c and 9 .

Biological Activity

The compound 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining elements from pyridazine and thiadiazole classes. Below is a summary of its chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight370.43 g/mol
LogP4.0126
Polar Surface Area60.653 Ų

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity against various cancer cell lines. For instance, it has shown significant antiproliferative effects against glioblastoma and multiple myeloma cell lines. The mechanism appears to involve the induction of endoplasmic reticulum stress and activation of apoptotic pathways, suggesting its potential as a pro-apoptotic agent in cancer therapy .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects . Research indicates that it can reduce the release of inflammatory cytokines such as TNF-α and IFN-γ, which are critical in the inflammatory response . This suggests potential applications in treating chronic inflammatory diseases.

Antioxidant Activity

The compound also displays antioxidant properties , which can help mitigate oxidative stress within biological systems. This activity is crucial for protecting cells from damage caused by free radicals, thereby contributing to its therapeutic potential .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It likely binds to various enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The precise mechanism remains an area of ongoing research, but initial studies suggest that it may involve:

  • Enzyme inhibition : Targeting specific enzymes involved in cancer progression or inflammation.
  • Receptor modulation : Interacting with cell surface receptors that mediate cellular responses to external stimuli.

Case Studies and Research Findings

Several key studies have explored the biological activity of this compound:

  • Antiproliferative Activity Study :
    • A study published in Pharmaceutical Research found that the compound inhibited cell proliferation in glioblastoma cells by inducing apoptosis through ER stress pathways .
  • Anti-inflammatory Mechanism :
    • Research highlighted in Biodiversity Journal demonstrated that derivatives of similar compounds effectively reduced cytokine levels in vitro, suggesting a promising avenue for treating inflammatory conditions .
  • Antioxidant Properties :
    • A comprehensive analysis reported in Journal of Medicinal Chemistry indicated that the compound exhibited significant antioxidant activity through scavenging free radicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

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